molecular formula C14H21NO2S B2477037 2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE CAS No. 1421526-35-3

2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE

Cat. No.: B2477037
CAS No.: 1421526-35-3
M. Wt: 267.39
InChI Key: DSWZWWNGWYPLCD-UHFFFAOYSA-N
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Description

2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE is a compound that features a cyclopentyl group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE is unique due to the presence of the cyclopentyl group, which is not commonly found in similar compounds. This structural feature may impart distinct biological and chemical properties .

Properties

IUPAC Name

2-cyclopentyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c16-12(13-6-3-9-18-13)7-8-15-14(17)10-11-4-1-2-5-11/h3,6,9,11-12,16H,1-2,4-5,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWZWWNGWYPLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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